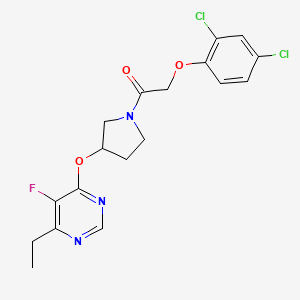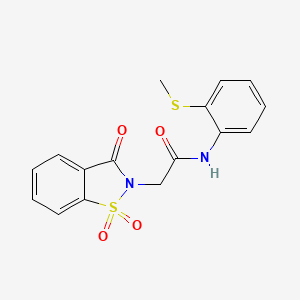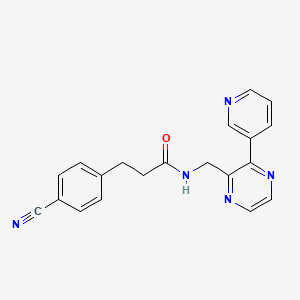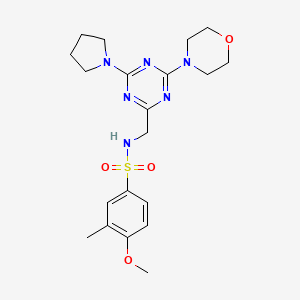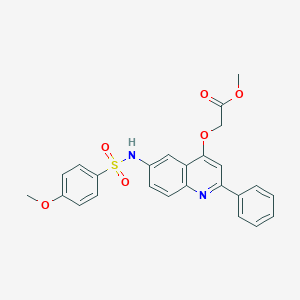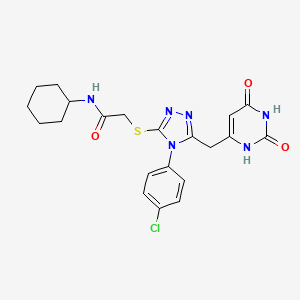
2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule with the molecular formula C23H21ClN6O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. These include a chlorophenyl group, a tetrahydropyrimidinone group, a triazole group, a thioether group, and an acetamide group . The presence of these groups significantly influences the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 486.91 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Preparation and Potential Antiasthma Agents
Compounds with a structure closely related to the specified chemical have been explored for their potential as mediator release inhibitors in the treatment of asthma. Such compounds are prepared through a series of chemical reactions, starting from arylamidines to yield pyrimidinones, followed by several transformation steps resulting in triazolopyrimidines. These compounds, after a structure-activity relationship evaluation, demonstrated promising activity warranting further pharmacological study (Medwid et al., 1990).
Antimicrobial Activity
New pyrimidines and condensed pyrimidines derived from similar structures have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds involves reactions leading to various derivatives, which upon evaluation displayed significant antimicrobial properties. This research highlights the potential of such compounds in developing new antibacterial agents (Abdelghani et al., 2017).
Crystal Structure Analysis
The detailed structural analysis of 1,2,4-triazole derivatives, including compounds similar to the specified chemical, has been conducted. These studies reveal the molecular configuration, crystal packing, and the stabilization mechanism through hydrogen bonds. Understanding the crystal structure aids in the design of compounds with optimized properties for specific applications (Velavan et al., 1997).
Synthesis and Reaction with Electrophiles
Research into the synthesis of pyrimidine-diones and their reaction with various electrophiles has expanded the functional versatility of these compounds. These studies provide insight into the reactivity and potential modifications that can enhance the biological activity or alter the chemical properties for specific uses (Mekuskiene & Vainilavicius, 2006).
Evaluation of Biological Activities
Compounds derived from similar structures have been evaluated for their antioxidant and antitumor activities. This research indicates that such compounds can exhibit significant biological activity, underlining their potential for development into therapeutic agents. The synthesis and subsequent biological evaluation of these compounds contribute to the expanding knowledge base in the search for new treatments (El-Moneim et al., 2011).
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3S/c22-13-6-8-16(9-7-13)28-17(10-15-11-18(29)25-20(31)24-15)26-27-21(28)32-12-19(30)23-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12H2,(H,23,30)(H2,24,25,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFQFCMIGNMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)
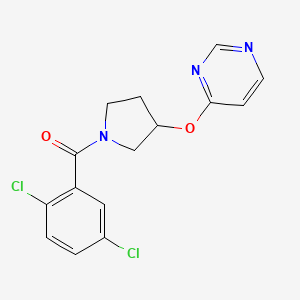
![Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate](/img/no-structure.png)
![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)
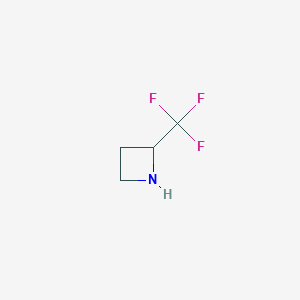
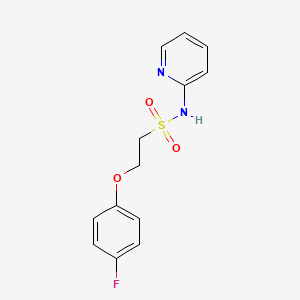
![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)
